1-[1-(Aziridin-1-yl)ethyl]piperidine
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Overview
Description
1-[1-(Aziridin-1-yl)ethyl]piperidine is an organic compound that features both an aziridine and a piperidine ring in its structure Aziridines are three-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Aziridin-1-yl)ethyl]piperidine can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which is a well-established method for synthesizing aziridines .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aziridin-1-yl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and substituted aziridines .
Scientific Research Applications
1-[1-(Aziridin-1-yl)ethyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(Aziridin-1-yl)ethyl]piperidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA bases. This reactivity allows it to form cross-links in DNA, which can interfere with DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[1-(Aziridin-1-yl)ethyl]piperidine include:
Piperidine: A six-membered nitrogen-containing heterocycle that is a common structural motif in many pharmaceuticals.
Piperazine: A similar compound to piperidine but with an additional nitrogen atom, often used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both aziridine and piperidine rings in its structure.
Properties
CAS No. |
62114-07-2 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[1-(aziridin-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H18N2/c1-9(11-7-8-11)10-5-3-2-4-6-10/h9H,2-8H2,1H3 |
InChI Key |
MQDDNWVYUDTHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCCC1)N2CC2 |
Origin of Product |
United States |
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